2-(3-(m-tolyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide
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Overview
Description
2-(3-(m-tolyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C21H28N4O2S and its molecular weight is 400.54. The purity is usually 95%.
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Scientific Research Applications
Antiviral Activity
Thiazole derivatives, including those similar to 2-(3-(m-tolyl)ureido)-N-(3,3,5-trimethylcyclohexyl)thiazole-4-carboxamide, have been studied for their antiviral properties. Srivastava et al. (1977) described the synthesis of thiazole nucleosides, highlighting their in vitro activity against type 1 herpes virus, type 3 parainfluenza virus, and type 13 rhinovirus. These compounds were also evaluated as potential inhibitors of purine nucleotide biosynthesis, suggesting a broad spectrum of potential antiviral applications (Srivastava et al., 1977).
Anticancer Potential
Lombardo et al. (2004) discovered a series of thiazole-5-carboxamides, similar in structure to the subject compound, showing excellent antiproliferative activity against various cancer cell lines. One compound in particular demonstrated complete tumor regressions and low toxicity in a chronic myelogenous leukemia model, indicating significant potential for anticancer therapy (Lombardo et al., 2004).
Antibacterial and Antimicrobial Effects
Ahmed (2007) synthesized compounds related to thiazole carboxamides and studied their effects as antibiotics against both Gram-positive and Gram-negative bacteria. This research highlights the potential of thiazole derivatives in combating bacterial infections (Ahmed, 2007).
Corrosion Inhibition
Khaled and Amin (2009) explored the use of thiazole derivatives in corrosion inhibition. Their study on mild steel in sulfuric acid solutions demonstrated that thiazole compounds can effectively protect against corrosion, suggesting industrial applications for these chemicals (Khaled & Amin, 2009).
Antifungal Properties
Vicentini et al. (2007) investigated the antifungal activity of pyrazole/isoxazole-3-carboxamido-4-carboxylic acids and similar compounds. Their results showed significant growth inhibition against various phytopathogenic fungi, indicating the utility of thiazole derivatives in agricultural and pharmaceutical applications (Vicentini et al., 2007).
Photosynthetic Electron Transport Inhibition
Vicentini et al. (2005) synthesized new pyrazoles, including thiazole derivatives, and screened them as potential inhibitors of photosynthetic electron transport. This study suggests possible applications in developing new herbicides or studying the photosynthetic process (Vicentini et al., 2005).
Mechanism of Action
Target of Action
The compound contains an indole nucleus, which is found in many bioactive aromatic compounds and binds with high affinity to multiple receptors . The specific targets of this compound would depend on the exact configuration and functional groups present.
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
The affected pathways would depend on the specific targets and mode of action of the compound. Indole derivatives, for example, are involved in a wide range of biological pathways due to their broad-spectrum biological activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, indole derivatives with antiviral activity have been found to inhibit viral replication .
Properties
IUPAC Name |
2-[(3-methylphenyl)carbamoylamino]-N-(3,3,5-trimethylcyclohexyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2S/c1-13-6-5-7-15(8-13)23-19(27)25-20-24-17(12-28-20)18(26)22-16-9-14(2)10-21(3,4)11-16/h5-8,12,14,16H,9-11H2,1-4H3,(H,22,26)(H2,23,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFJMDSFGUYPTQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)NC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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